Flufenisal

描述

Historical Trajectory of Salicylate (B1505791) Research and Flufenisal Discovery

The historical trajectory of salicylate research dates back centuries, with remedies derived from willow bark being used to treat fever and rheumatic ailments since at least 1763. nih.gov The modern history of salicylates is often marked by the registration and commercial introduction of acetylsalicylic acid (aspirin) in 1899. nih.gov However, significant contributions to the understanding of salicylates were made by various scientists prior to this, including the isolation of salicin (B1681394) from willow bark in 1828 and the extraction of salicylic (B10762653) acid in 1838. nih.govwikipedia.org

The discovery of this compound emerged within this broader context of seeking improved salicylate derivatives. The objective was to find agents with enhanced potency, better tolerance, and a longer duration of action compared to existing salicylates like aspirin (B1665792). nih.gov Research efforts in the 1960s and 1970s involved extensive chemical and pharmacological studies of salicylates. nih.gov These investigations revealed that introducing a hydrophobic group, such as a phenyl group, at the carbon-5 position of salicylic acid could enhance activity. nih.gov The attachment of a 5-(4-fluorophenyl) group to acetyl salicylic acid ultimately led to the identification of this compound as a clinical candidate. nih.gov this compound was found to be more potent than aspirin as an analgesic with a longer duration of action in humans. nih.gov

Academic Significance of this compound within Non-Steroidal Anti-Inflammatory Drug (NSAID) Research Paradigms

This compound holds academic significance as a member of the NSAID class, specifically as a salicylic acid derivative. genome.jpgoogle.comgoogle.com NSAIDs are a cornerstone of research into analgesic and anti-inflammatory agents due to their ability to inhibit the synthesis of prostaglandins, key mediators of inflammation and pain. nootanpharmacy.in The discovery by Vane in 1971, which attributed the therapeutic and adverse effects of aspirin-like drugs to their inhibition of prostaglandin (B15479496) biosynthesis, provided a crucial conceptual framework for understanding the mechanism of action of NSAIDs, including this compound. nootanpharmacy.in

Academic research involving this compound has contributed to understanding the structure-activity relationships within the salicylate class and the impact of structural modifications, such as the addition of fluorine and phenyl groups, on pharmacological properties like potency and duration of action. nih.gov Studies comparing this compound to other salicylates, such as diflunisal (B1670566) and desacetyl this compound, have provided insights into how the presence or absence of the O-acetyl group influences activity, particularly in in vitro prostaglandin synthetase assays. nih.govresearchgate.net Research indicated that non-acetylated derivatives like desacetyl this compound were more active in vitro than this compound. nih.govresearchgate.net

This compound is often included in academic discussions and classifications of NSAIDs alongside other well-known agents like ibuprofen, indomethacin, and naproxen, highlighting its place within the broader landscape of anti-inflammatory drug research. google.comgoogle.com

Conceptual Frameworks for Investigating Novel Analgesic-Anti-inflammatory Agents

The investigation of compounds like this compound has contributed to the conceptual frameworks used in the search for novel analgesic and anti-inflammatory agents. The traditional approach has focused on designing compounds that selectively target specific pathways, such as cyclooxygenase (COX) enzymes. nih.gov However, the research into compounds like this compound, which are derivatives of a foundational NSAID class, underscores the value of structural modification and optimization of existing scaffolds to achieve desired pharmacological profiles.

The comparative studies of this compound and its congeners, which examined differences in potency and duration of action based on structural variations, exemplify a key approach in medicinal chemistry: systematically altering chemical structures to understand their impact on biological activity. nih.gov This aligns with conceptual frameworks that involve exploring diverse chemical spaces around known active compounds.

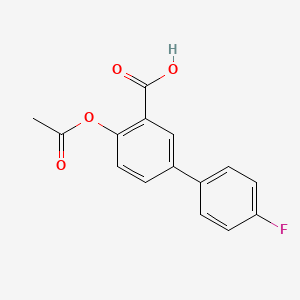

Structure

3D Structure

属性

IUPAC Name |

2-acetyloxy-5-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-9(17)20-14-7-4-11(8-13(14)15(18)19)10-2-5-12(16)6-3-10/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSAJZSJKURQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177017 | |

| Record name | Flufenisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22494-27-5 | |

| Record name | Flufenisal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenisal [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenisal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFENISAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3WU1RD0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of Flufenisal

Methodologies for Flufenisal Synthesis

The synthesis of this compound involves the construction of its biphenyl (B1667301) carboxylic acid core structure, followed by acetylation of the hydroxyl group. The core structure, 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid (diflunisal), is a key intermediate in the synthesis of this compound nih.govnih.govtcichemicals.com.

Classical Synthetic Approaches for this compound Core Structure Elaboration

Classical approaches to synthesizing the biphenyl core of this compound often involve coupling reactions to form the biphenyl system and subsequent functionalization to introduce the carboxylic acid and hydroxyl groups. While direct synthesis of this compound is discussed, the synthesis of its desacetylated form, diflunisal (B1670566), provides insight into the core structure's formation. One method for preparing 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid involves the carboxylation of 2',4'-difluoro-4-hydroxy-1,1'-diphenyl or its derivatives. This reaction can be carried out by reacting the diphenyl precursor with an alkylcarbonate of an alkaline metal at atmospheric pressure, often in an inert gas atmosphere. google.com For instance, a process describes reacting sodium methoxide (B1231860) with CO₂ to form sodium methylcarbonate, which is then used to carboxylate 2',4'-difluoro-4-hydroxy-1,1'-diphenyl. google.com The reaction mixture is heated, and the product is subsequently isolated and acidified to yield the desired carboxylic acid. google.com

Classical salicylate (B1505791) synthesis, which provides a foundational context for this compound, traditionally involves the Kolbe-Schmitt reaction, where sodium phenolate (B1203915) is treated with carbon dioxide under high pressure and temperature, followed by acidification to yield salicylic (B10762653) acid. wikipedia.orgtaylorandfrancis.comgoogle.comresearchgate.net While this compound has a more complex biphenyl structure, classical methods for introducing the carboxylic acid moiety onto an aromatic ring are relevant.

Modern Synthetic Innovations in Salicylate Chemistry Applicable to this compound

Modern synthetic chemistry offers innovative approaches that could potentially be applied to the synthesis of this compound or its key intermediates. Research in salicylate synthesis has explored methods beyond the traditional Kolbe-Schmitt reaction to address limitations such as harsh conditions and separation difficulties. taylorandfrancis.com

While specific modern methods for this compound synthesis are not extensively detailed in the provided texts, advancements in catalytic coupling reactions, such as various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), are highly relevant to constructing the biphenyl system found in this compound. These methods often offer milder reaction conditions, improved yields, and greater control over selectivity compared to classical approaches. Although the provided information does not explicitly describe the application of these modern coupling reactions to the synthesis of the this compound core, they represent significant innovations in aryl-aryl bond formation that could be adapted for this purpose.

Furthermore, modern approaches in carboxylation reactions, potentially involving catalytic systems or novel reagents, could offer more efficient routes to introduce the carboxylic acid group onto the fluorinated biphenyl system. Research into supercritical phase synthesis of salicylic acid using supercritical CO₂ as a reaction medium demonstrates an interest in developing greener and more efficient carboxylation processes. google.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives have been pursued to explore variations in chemical structure and their impact on properties. This includes modifying the fluorination pattern, incorporating heteroatoms, and exploring stereochemical aspects.

Fluorinated Derivative Synthesis and Modification Strategies

This compound itself is a fluorinated derivative of salicylic acid, featuring a fluorine atom on one of the phenyl rings nih.govscitoys.comnih.gov. The synthesis of other fluorinated derivatives involves strategies to introduce fluorine atoms or fluorinated groups at different positions on the biphenyl core or attached functionalities.

Fluorination strategies can involve using fluorinating agents to directly introduce fluorine into a molecule or synthesizing the compound from fluorinated precursors. Research on fluorinated compounds, such as fluorinated flavonoids and chalcones, highlights the use of fluorinated precursors and various fluorination methods. mdpi.com Similarly, the synthesis of fluorinated phenylalanine derivatives has been achieved through methods like Negishi cross-coupling and electrophilic fluorination using reagents like Selectfluor. beilstein-journals.org

Specific to biphenyl systems, the synthesis of fluorinated biphenyls, which serve as precursors for this compound and its analogues, can involve coupling reactions of fluorinated aryl halides or other building blocks. The introduction of fluorine atoms can significantly influence the electronic and lipophilic properties of the molecule, potentially affecting its interactions. mdpi.comscripps.edu

Aza-Analogues and Heterocyclic Modifications

Aza-analogues of this compound involve replacing one or more carbon atoms in the biphenyl or salicylate structure with nitrogen atoms. This type of modification, known as bioisosterism, is a common strategy in medicinal chemistry to alter properties while maintaining some structural similarity. scripps.edunih.gov

The synthesis of aza-analogues of 5-(p-fluorophenyl)salicylic acid (a structure related to this compound's core) has been reported. acs.org For example, 6-(p-fluorophenyl)-3-hydroxypicolinic acid, an aza-isostere, was prepared through a sequence of reactions starting from a pyridinol precursor. acs.org Another study describes the synthesis of aza-analogs of diflunisal (desacetyl this compound) involving key oxazole (B20620) intermediates to obtain hydroxypyridincarboxylic acid derivatives. researchgate.net These examples demonstrate the synthetic routes employed to incorporate nitrogen into the core structure, often involving cyclization reactions or coupling of nitrogen-containing building blocks.

Heterocyclic modifications of this compound and related compounds involve replacing existing functional groups or incorporating heterocyclic rings into the structure. For instance, derivatives of 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid (diflunisal) have been synthesized where the carboxylic acid group is replaced with heterocycles such as 1,2,4-triazoline-3-thiones, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. nih.govmarmara.edu.tr The synthesis of these heterocyclic derivatives often involves reactions of the carboxylic acid or its activated forms (e.g., hydrazides) with appropriate reagents to form the heterocyclic ring system. nih.govnih.gov

Stereoselective Synthesis of this compound and Related Compounds

Stereoselective synthesis, which aims to produce a specific stereoisomer of a compound, is important when a molecule has chiral centers and different stereoisomers may exhibit different biological activities. While this compound itself, as depicted by its common structure, does not possess a chiral center, related compounds or potential derivatives might.

Research in stereoselective synthesis of fluorine-containing compounds and salicylate derivatives provides relevant methodologies. For example, stereocontrolled synthesis of fluorine-containing piperidine (B6355638) γ-amino acid derivatives has been achieved through approaches involving oxidative ring opening and reductive amination with stereocontrol dictated by the starting material's configuration. jyu.fi

Although specific examples of stereoselective synthesis directly applied to this compound are not prominent in the provided search results, the principles and methodologies developed for stereoselective synthesis of related fluorinated and carboxylic acid-containing compounds would be applicable if chiral this compound analogues were to be synthesized. This could involve using chiral reagents, catalysts, or starting materials, or employing techniques such as chiral chromatography for separation of enantiomers.

Prodrug Strategies and Bioreversible Derivatives of this compound

Prodrug strategies involve the chemical modification of an active drug to create an inactive or less active derivative that undergoes biotransformation within the body to release the parent drug researchgate.nethrpatelpharmacy.co.innih.govjetir.orgijpsonline.comnih.govinnovareacademics.inwuxiapptec.com. This approach is employed to overcome various limitations of the parent drug, such as poor solubility, inadequate absorption, lack of target specificity, instability, or toxicity researchgate.nethrpatelpharmacy.co.injetir.orgijpsonline.comnih.govinnovareacademics.inwuxiapptec.comscielo.br. Prodrugs are also referred to as reversible derivatives or bioreversible derivatives jetir.orginnovareacademics.in.

Design Principles for this compound Prodrugs

The design of prodrugs for compounds like this compound is guided by principles aimed at improving their physicochemical and pharmacokinetic properties researchgate.nethrpatelpharmacy.co.innih.govjetir.orgijpsonline.comnih.govwuxiapptec.comscielo.brcentralasianstudies.org. Key objectives in prodrug design include enhancing water solubility, improving absorption and membrane permeability, achieving targeted delivery, increasing stability, extending duration of action, and reducing toxicity or unwanted effects researchgate.nethrpatelpharmacy.co.injetir.orgijpsonline.comnih.govwuxiapptec.comscielo.brcentralasianstudies.org. A well-designed prodrug is typically inactive or less active than the parent compound and features a temporary covalent linkage to a carrier group that is cleaved in vivo to release the active drug researchgate.nethrpatelpharmacy.co.in. The carrier moiety and the prodrug itself should ideally be non-toxic hrpatelpharmacy.co.in. Prodrugs can be broadly classified based on their chemical structure, activation mechanism, or the presence of specific functional groups suitable for modification researchgate.net.

Synthesis and Evaluation of Prodrug Motifs (e.g., Esters)

Ester linkages are commonly utilized in the design of prodrugs for drugs containing carboxyl or hydroxyl functionalities, owing to the widespread presence of esterase enzymes in the body that can cleave these linkages researchgate.netjetir.orgijpsonline.comresearchgate.netgoogleapis.com. The synthesis of ester prodrugs typically involves the esterification of the parent drug with an alcohol or carboxylic acid moiety ijpsonline.comresearchgate.net.

The evaluation of ester prodrugs involves assessing their physicochemical properties, stability, and in vivo conversion to the active drug researchgate.netscielo.br. Studies on ester prodrugs of other NSAIDs, such as flurbiprofen (B1673479), have demonstrated that modifying the chemical structure of the ester, particularly the length and nature of the alkyl chain, can influence properties like solubility, partition coefficient, dissolution rate, and hydrolysis rate in biological matrices like plasma researchgate.netscielo.br. For instance, studies on flurbiprofen ester prodrugs showed that methyl and propyl esters underwent faster hydrolysis in plasma compared to other alkyl esters researchgate.net. The introduction of aromatic substituents or increased aliphatic side chain length in flurbiprofen prodrugs resulted in enhanced partition coefficients but diminished dissolution and hydrolysis rates scielo.br.

Interactive Table 1: Examples of Physicochemical Properties of Flurbiprofen Ester Prodrugs (Illustrative based on search results)

| Prodrug Type | Solubility (0.1N NaOH) | Partition Coefficient | Dissolution Rate | Plasma Hydrolysis Rate |

| Parent Drug | High | Moderate | High | - |

| Methyl Ester | Slightly Soluble | Moderate | Moderate | Faster |

| Propyl Ester | Slightly Soluble | Moderate | Moderate | Faster |

| Increased Alkyl Chain | Slightly Soluble | Higher | Diminished | Diminished |

| Aromatic Substituent | Slightly Soluble | Higher | Diminished | Diminished |

Evaluation also includes assessing the rate of hydrolysis in simulated biological fluids and plasma to determine if the prodrug is effectively converted back to the active parent drug under physiological conditions researchgate.netscielo.br.

Mechanistic and Biochemical Investigations of Flufenisal in Vitro and Preclinical Models

Molecular Targets and Enzyme Modulation

Flufenisal is recognized within the class of non-steroidal anti-inflammatory drugs (NSAIDs). A primary molecular target for many NSAIDs, including salicylates and their derivatives, is the cyclooxygenase (COX) enzyme, also known as prostaglandin (B15479496) synthetase. Inhibition of COX activity is a well-established mechanism for reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthetase Inhibition Kinetics and Specificity

This compound acts as an inhibitor of prostaglandin synthetase. scispace.comgoogle.comresearchgate.netgoogleapis.comresearchgate.networdpress.comgoogle.comnih.govgoogle.com While detailed kinetic parameters such as specific inhibition constants (Ki) or IC50 values for this compound against isolated COX enzymes (COX-1 and COX-2 isoforms) were not extensively detailed in the provided search results, its inhibitory activity has been demonstrated in in vitro prostaglandin synthetase assays. researchgate.netresearchgate.net NSAIDs generally inhibit both COX-1 and COX-2 isoforms, although the degree of selectivity can vary between different compounds. google.comnih.gov COX-1 is constitutively expressed and involved in maintaining physiological functions, while COX-2 is typically induced during inflammatory processes. googleapis.comnih.gov

Comparative Biochemical Mechanism Studies with Related Salicylates (e.g., Diflunisal (B1670566), Aspirin)

Comparative studies with related salicylates, such as Aspirin (B1665792) and Diflunisal, have provided insights into the biochemical mechanisms within this class of compounds. In in vitro prostaglandin synthetase assays, both the non-acetylated Diflunisal and desacetyl this compound have been shown to be more active than this compound itself. researchgate.netresearchgate.net A significant difference in biochemical mechanisms has been noted between Aspirin and Diflunisal. researchgate.netresearchgate.net Aspirin, due to its O-acetyl group, can acetylate proteins and macromolecules. researchgate.net this compound also possesses an O-acetyl group, similar to Aspirin and Benorylate. researchgate.net In contrast, Diflunisal and 5-(1-pyrryl)-salicylic acid were developed without an O-acetyl group, specifically to avoid the protein acetylation observed with compounds like Aspirin and this compound. researchgate.net This suggests that while all three compounds (this compound, Diflunisal, Aspirin) interact with prostaglandin synthetase, the nature of their interaction and potential downstream effects on other proteins may differ, particularly between acetylating agents (Aspirin, this compound) and non-acetylating agents (Diflunisal, desacetyl this compound). Competitive binding and antagonistic interactions between nonsteroidal drugs, particularly salicylates, have been observed in vitro and in vivo. scispace.comresearchgate.netresearchgate.netresearchgate.net

Here is a table summarizing the presence of the O-acetyl group in related salicylates:

| Compound | O-Acetyl Group |

| This compound | Present |

| Desacetyl this compound | Absent |

| Aspirin | Present |

| Diflunisal | Absent |

| Benorylate | Present |

Cellular Signaling Pathways Modulated by this compound and its Metabolites

Investigations into the modulation of cellular signaling pathways by this compound and its metabolites in in vitro and preclinical models are less extensively documented in the provided search results compared to its effects on prostaglandin synthetase. While several signaling pathways, including PI3K/Akt, MAPK, and PKC, are recognized as important in various cellular processes and are targets for various therapeutic agents, specific detailed research findings on the direct modulation of these pathways by this compound were not prominently featured.

Mitogen-Activated Protein Kinase (MAPK) Cascade Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38 pathways, plays a central role in regulating cellular responses to various stimuli, including inflammation and cell proliferation. justia.comgoogle.comgoogle.comgoogleapis.comgoogle.com Inhibitors targeting the Ras/Raf/MAPK pathway are mentioned in the context of controlling cell proliferation. google.comgoogleapis.comgoogle.comgoogle.com However, the search results did not yield specific research findings detailing the direct modulation of the MAPK cascade or its components by this compound or its metabolites in in vitro or preclinical models.

Other Intracellular Signaling Cascades (e.g., NF-κB, TLR/RIG-I)

Investigations into the intracellular signaling pathways modulated by this compound and related compounds have explored their impact on key inflammatory mediators such as NF-κB and pathways involving Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). NF-κB is a critical transcription factor involved in the expression of numerous genes related to inflammation, immunity, and cell survival. google.com Activation of NF-κB can be triggered by various factors, including cytokines like TNF and IL-1, lipopolysaccharides (LPS), and bacterial and viral infections. google.com Inhibition of NF-κB can lead to reduced production of pro-inflammatory cytokines, adhesion molecules, and enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). google.com

While direct studies specifically detailing this compound's interaction with TLR or RIG-I signaling pathways were not extensively found, related research on anti-inflammatory agents and pattern recognition receptors provides context. TLRs and RLRs are key pattern recognition receptors that sense microbial components, such as viral RNA, and initiate innate immune responses. creative-diagnostics.comnih.gov This recognition triggers signaling cascades that culminate in the activation of transcription factors like NF-κB, leading to the production of type I interferons and inflammatory cytokines crucial for antiviral defense. creative-diagnostics.comnih.govnih.gov For instance, RIG-I and MDA5, members of the RLR family, detect viral RNA in the cytoplasm, leading to the activation of signaling partners like MAVS, which in turn activates pathways involving NF-κB and IRFs. nih.govfrontiersin.org Given this compound's known anti-inflammatory properties, it is plausible that its effects could, in part, involve modulation of these interconnected signaling networks, potentially by influencing downstream components like NF-κB. Research on other compounds has shown inhibition of NF-κB activation in vitro and in vivo, leading to suppressed inflammation and iNOS expression in macrophages. caymanchem.com

In Vitro Pharmacological Studies of this compound and Derivatives

In vitro pharmacological studies are essential for understanding the direct effects of this compound and its derivatives on biological targets and cellular processes in a controlled environment. These studies often involve enzyme inhibition assays and cell-based assays to determine potency and assess pathway modulation. google.combioivt.com

Notably, comparative studies have indicated that non-acetylated forms, such as desacetyl this compound and diflunisal (a related salicylate (B1505791) derivative), exhibit greater activity than this compound in vitro. researchgate.netresearchgate.net This suggests that the acetyl group present in this compound may influence its in vitro activity.

Enzyme Inhibition Assays and Potency Determination

Enzyme inhibition assays are commonly used to quantify the ability of a compound to inhibit the activity of a specific enzyme. These assays can be configured using various methods, including fluorescence-based approaches with recombinant enzymes and fluorogenic substrates. bioivt.comresearchgate.net These methods allow for the determination of IC50 values, representing the concentration of a compound required to inhibit 50% of the enzyme's activity. bioivt.com

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays provide a more complex and biologically relevant system compared to enzyme inhibition assays, allowing for the assessment of a compound's effects within a cellular context. evotec.comnuvisan.combmglabtech.com These assays can be used to determine target engagement, evaluate the modulation of specific signaling pathways, and assess cellular responses such as cytokine release or changes in gene expression. bioivt.comgoogle.comepo.org

Various types of cell-based assays are employed in drug discovery, including reporter gene assays, which are sensitive platforms for studying gene regulation, and assays utilizing fluorescent dyes to measure intracellular changes like calcium flux. evotec.com Cell-based assays can utilize a range of cell types, including established cell lines, primary cells, and genetically modified cells. nuvisan.com They are valuable for both target-based and phenotypic screening and can provide insights into potential tissue-specific toxicity. evotec.com

Research on related compounds has utilized cell-based assays to evaluate the inhibition of cytokine release from stimulated human macrophages. researchgate.net Additionally, cell-based assays have been employed to study the inhibition of NF-κB activation and the expression of downstream targets like COX-2. researchgate.net The use of cell-based assays is crucial for understanding how this compound and its derivatives interact with cellular targets and influence complex biological processes relevant to their pharmacological activity.

Preclinical Pharmacological Investigations of this compound (Non-Human In Vivo Models)

Preclinical pharmacological investigations in non-human in vivo models are a critical step in evaluating the potential efficacy and mechanisms of action of a compound before studies in humans. nih.govupenn.edu These studies utilize various animal models to simulate disease conditions and assess the compound's effects within a living system. upenn.eduijpsr.com

Animal models are chosen based on their relevance to the human condition being studied, considering biological, anatomical, functional, and genetic similarities. mdpi.com While animal models offer valuable insights, it is important to acknowledge their limitations in fully recapitulating human physiology and disease complexity. emulatebio.commedsci.org

Comparative Studies in Established Animal Models

Comparative studies in established animal models are used to evaluate the activity of this compound, often in comparison to other compounds or control groups. Various animal models of inflammation are utilized to study disease pathogenesis and evaluate potential anti-inflammatory agents. ijpsr.com Examples include models of paw edema, arthritis, and inflammatory responses induced by specific stimuli. ijpsr.com

Research on salicylate derivatives, including this compound, has involved evaluation in models such as the granuloma and carrageenan foot edema assays to assess anti-inflammatory activity. researchgate.net These models help to demonstrate the in vivo effects of the compounds on inflammatory processes.

Structure Activity Relationship Sar Studies of Flufenisal and Analogues

Elucidation of Key Pharmacophoric Elements for Biological Activity

Flufenisal is structurally related to salicylic (B10762653) acid, a fundamental scaffold among non-steroidal anti-inflammatory drugs (NSAIDs). The core pharmacophoric elements crucial for the biological activity of salicylic acid derivatives are the carboxyl group and the hydroxyl group positioned ortho to it on the aromatic ring. These functional groups are essential for interaction with biological targets, such as cyclooxygenase enzymes. fishersci.senih.gov

In the case of this compound, the presence of an O-acetyl group on the hydroxyl at the ortho position and a 4-fluorophenyl substituent at the carbon-5 position of the salicylic acid core represents key structural modifications. fishersci.se The attachment of a hydrophobic moiety, specifically the 5-(4-fluorophenyl) group, to the salicylic acid structure has been found to enhance anti-inflammatory potency compared to aspirin (B1665792) (acetyl salicylic acid). researchgate.netnih.gov This suggests that the 4-fluorophenyl group plays a significant role in the interaction with the biological target, likely contributing through hydrophobic interactions.

Impact of Substituent Modifications on Molecular Interactions and Potency

Substituent modifications on the salicylic acid scaffold significantly impact the potency and duration of action of its derivatives. The introduction of the 5-(4-fluorophenyl) group in this compound resulted in a compound with approximately a two-fold increase in analgesic potency and a longer duration of action compared to aspirin in humans. researchgate.netnih.gov

Further modifications, such as the introduction of a second fluorine atom at the 2-position of the phenyl ring, leading to Diflunisal (B1670566) (5-(2,4-difluorophenyl)salicylic acid), resulted in a compound indicated to be even more potent than this compound. fishersci.se This highlights the favorable influence of fluorine substituents on the phenyl ring for enhancing activity in this class of compounds. fishersci.se

The O-acetyl group present in this compound is a notable difference when compared to its desacetyl metabolite or Diflunisal, which lacks this group. Studies have shown that desacetyl this compound and Diflunisal are more active than this compound in in vitro prostaglandin (B15479496) synthetase assays. nih.gov This suggests that the O-acetyl group might influence the activity profile, possibly acting as a prodrug or affecting the binding interaction with the target enzyme.

The following table illustrates the relative potency of this compound and related compounds compared to Aspirin:

| Compound | Structural Feature(s) | Relative Potency (vs. Aspirin) | Reference |

| Aspirin | Acetyl group, Salicylic acid core | 1x | researchgate.netnih.gov |

| This compound | O-acetyl, 5-(4-fluorophenyl) group | ~2x (analgesic) | researchgate.netnih.gov |

| Desacetyl this compound | Free hydroxyl, 5-(4-fluorophenyl) group | More active in vitro than this compound | nih.gov |

| Diflunisal | Free hydroxyl, 5-(2,4-difluorophenyl) group | More potent than this compound | fishersci.se |

Conformational Analysis and Stereochemical Influences on SAR

While specific detailed conformational analysis studies directly on this compound were not extensively highlighted in the provided sources, the conformational flexibility of drug molecules is a critical factor in their interaction with biological targets. The ability of different parts of the molecule to adopt specific orientations can significantly influence binding affinity and efficacy.

Computational Approaches to SAR Prediction and Validation

Computational approaches play an increasingly vital role in modern medicinal chemistry and SAR studies. Techniques such as molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) analysis are employed to predict and understand the interactions between a drug molecule and its target at a molecular level.

These methods can be used to analyze the preferred conformations of this compound and its analogues, evaluate the binding energy to target enzymes like cyclooxygenase, and predict the impact of structural modifications on activity. While specific computational studies on this compound's SAR were not detailed in the search results, these tools are generally applicable to this class of compounds to gain deeper insights into the key molecular interactions and to guide the rational design of novel derivatives with improved potency or selectivity. Structure-based pharmacophore models, derived from the 3D structure of the target protein, can help identify the essential features of this compound required for binding.

Metabolism and Biotransformation Pathways of Flufenisal

Identification of Primary Metabolites

A primary metabolic pathway for flufenisal involves the hydrolysis of its acetate (B1210297) group. This process yields desacetyl this compound. nih.govresearchgate.net Desacetyl this compound is a significant metabolite and has also been noted for its activity in in vitro assays, sometimes exhibiting greater activity than this compound itself. nih.govresearchgate.netresearchgate.net

Enzymatic Biotransformation Mechanisms

Biotransformation reactions are primarily catalyzed by enzymes, largely located in the liver, although other tissues like the kidneys, lungs, small intestine, and skin also contain metabolic enzymes. google.comnih.gov These enzymatic reactions can involve oxidation, reduction, and hydrolysis, leading to the introduction or unmasking of functional groups that increase the polarity and water solubility of the molecule. nootanpharmacy.in This increased polarity facilitates the second phase of metabolism, conjugation. nootanpharmacy.in

While specific enzymatic mechanisms for this compound are not extensively detailed in the provided search results, related compounds like other salicylates and prodrugs are metabolized by enzymes such as carboxylesterases, phosphoesterases, and cytochrome P450 enzymes. washington.edupinkbook.org.nz Hydrolysis, likely mediated by esterases, would be the primary enzymatic mechanism for the formation of desacetyl this compound from this compound due to the presence of the acetate group. nootanpharmacy.inwashington.eduwikipedia.org

Comparative Metabolic Profiles of this compound and its Prodrugs

This compound itself can be considered in the context of salicylate (B1505791) derivatives, some of which have been developed as prodrugs. For instance, the O-acetyl group present in this compound is also found in aspirin (B1665792) and benorylate. nih.gov The absence of this O-acetyl group, as in diflunisal (B1670566) and desacetyl this compound, means these compounds cannot acetylate proteins and macromolecules in vivo in the same way aspirin does. nih.govresearchgate.net

Research comparing this compound, diflunisal, and desacetyl this compound in in vitro prostaglandin (B15479496) synthetase assays indicates that the non-acetylated compounds, diflunisal and desacetyl this compound, are more active than this compound. nih.govresearchgate.netresearchgate.net This suggests that the removal of the acetyl group is a metabolic step that can lead to a more active species in certain in vitro models. The metabolism of prodrugs often involves enzymatic cleavage to release the active drug, and esterases are commonly involved in the hydrolysis of ester-based prodrugs. washington.edupinkbook.org.nzwikipedia.orgnih.govfrontiersin.org

While the search results highlight desacetyl this compound as a key metabolite with potentially higher activity in vitro compared to the parent compound, detailed comparative metabolic profiles involving specific this compound prodrugs and their enzymatic transformations were not extensively available. The general principles of prodrug metabolism, often involving esterase-mediated hydrolysis for activation, would likely apply to potential ester prodrugs of this compound or its active metabolite, desacetyl this compound. washington.edupinkbook.org.nzwikipedia.orgnih.govfrontiersin.org

Advanced Analytical and Computational Methodologies in Flufenisal Research

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with a molecule, providing information about its energy levels and structure. Various spectroscopic methods are applied in the study of Flufenisal.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bellevuecollege.edu This technique measures the absorption of infrared light by a sample, which causes molecular bonds to vibrate at specific frequencies. masterorganicchemistry.com The resulting IR spectrum displays characteristic absorption bands corresponding to different functional groups, such as carbonyl (C=O), hydroxyl (O-H), and aromatic C-H stretches. bellevuecollege.edumasterorganicchemistry.comlibretexts.org The position, intensity, and shape of these bands provide valuable information about the types of bonds and functional groups present in this compound. The region below 1400 cm⁻¹ in the IR spectrum is often referred to as the "fingerprint region," which is unique to each molecule and can be used for identification purposes. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.cz It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns. lcms.cztutorchase.comwikipedia.org In MS, the molecule is ionized, and the resulting ions are separated based on their m/z values. lcms.czlibretexts.org The molecular ion peak corresponds to the intact molecule with a charge, providing its molecular weight. lcms.czlibretexts.org Fragmentation occurs when the molecular ion breaks down into smaller ions, and the pattern of these fragment ions is characteristic of the molecule's structure. tutorchase.comwikipedia.orglibretexts.org Analyzing the fragmentation pattern can provide insights into the connectivity and functional groups within the molecule. tutorchase.com Different ionization techniques, such as electron ionization (EI) and electrospray ionization (ESI), can be used, influencing the fragmentation observed. wikipedia.orguni-saarland.de

UV-Vis and Fluorescence Spectroscopy for Quantitative and Interaction Studies

UV-Vis (Ultraviolet-Visible) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for quantitative analysis of compounds that absorb UV-Vis light and can also provide information about the presence of chromophores (groups that absorb light) within the molecule. Fluorescence spectroscopy involves the absorption of light at a specific wavelength (excitation) followed by the emission of light at a longer wavelength. nih.govki.se This technique is highly sensitive and can be used for quantitative analysis and to study molecular interactions, such as the binding of a compound to a protein. nih.govki.sesioc-journal.cnresearchgate.net Changes in fluorescence intensity or spectral shifts upon interaction can provide information about binding constants and the nature of the interaction. sioc-journal.cnresearchgate.net For example, fluorescence spectroscopy has been used to study the interaction of other compounds with proteins like bovine serum albumin (BSA), demonstrating its utility in understanding molecular associations. sioc-journal.cnresearchgate.net

Crystallographic Studies for this compound and Related Compounds

Crystallographic studies, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid. hzdr.de These studies are crucial for understanding the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. hzdr.dencl.ac.uk

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for assessing its purity. These methods exploit the differential distribution of components of a mixture between a stationary phase and a mobile phase. ksu.edu.sairejournals.com

Various chromatographic modes exist, including normal phase and reversed phase chromatography, differing in the polarity of the stationary phase and the mobile phase. biotage.com Normal phase chromatography typically uses a polar stationary phase (e.g., silica) and non-polar to moderately polar organic solvents, separating compounds based on adsorption. biotage.com Reversed phase chromatography, conversely, employs a non-polar stationary phase and a polar mobile phase. The choice of technique, solvent blend, and modifiers are critical for achieving optimal separation and purity. biotage.com

Techniques like High-Performance Liquid Chromatography (HPLC) are widely used for purity assessment, particularly in the context of forced degradation studies to develop stability-indicating methods. chromatographyonline.com Peak purity assessments in chromatography can be performed using various detectors, such as Photodiode Array (PDA) detectors for UV spectral analysis, or by coupling chromatography with Mass Spectrometry (MS). chromatographyonline.com Orthogonal chromatographic conditions or two-dimensional liquid chromatography (2D-LC) can enhance separative ability and help identify coeluting impurities by comparing chromatographic profiles, UV spectra, and mass spectra obtained from different dimensions. chromatographyonline.com While chromatographic peak purity assessment is a powerful tool, it indicates the absence of detected coeluting compounds rather than providing absolute proof of purity. chromatographyonline.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a significant role in this compound research, offering in silico approaches to understand its behavior, interactions, and potential transformations. tarosdiscovery.comnih.govkallipos.gr These methods range from quantum mechanics to molecular mechanics and dynamics, enabling the study of molecular structure, properties, and interactions. kallipos.gr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein. openaccessjournals.comfrontiersin.orgnih.gov This method is fundamental in structure-based drug design, providing insights into the potential interactions at the atomic level and helping to identify potential binding sites and modes. openaccessjournals.comfrontiersin.org Docking algorithms explore various conformations and orientations of the ligand within the target's binding site and score them based on predicted binding affinity. openaccessjournals.comfrontiersin.org The availability of the three-dimensional structure of the target, either experimentally determined or computationally modeled, is a prerequisite for structure-based docking. frontiersin.org While initial models often treated the ligand and target as rigid entities ("lock-key" model), more advanced approaches incorporate flexibility ("induced-fit" theory) to better represent the dynamic nature of molecular recognition. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. unam.mxnih.govvlifesciences.com For this compound and related compounds, QSAR studies can help in understanding which molecular features are important for a particular activity and can be used to predict the activity of new, untested compounds. nih.govvlifesciences.com This ligand-based approach is valuable when the 3D structure of the biological target is unknown or not fully reliable. tarosdiscovery.comvlifesciences.com QSAR model development typically involves selecting and calculating molecular descriptors, statistically evaluating these descriptors, dividing data into training and test sets, and applying regression techniques to build predictive models. vlifesciences.com The goal is to establish a relationship that allows for the prediction of biological activity based on molecular structure, aiding in the design and optimization of compounds with desired properties. nih.govvlifesciences.com

In Silico Prediction of Biotransformation Pathways

In silico prediction of biotransformation pathways uses computational tools to simulate how a compound is likely to be metabolized in biological systems. genome.jpnih.govmdpi.com This is crucial for understanding the fate of this compound in the body, identifying potential metabolites, and predicting the enzymes involved. Tools and databases like Biotransformer and enviPath employ biotransformation rules and prioritization algorithms based on known metabolic reactions to predict potential metabolic pathways and products. nih.govmdpi.com These predictions can cover both Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. mdpi.comoptibrium.com While in silico predictions offer a cost-effective and rapid way to anticipate metabolic fates, they are associated with scientific uncertainty and often require experimental validation. mdpi.comresearchgate.net However, they can be valuable for prioritizing compounds for further experimental investigation and for understanding the potential impact of metabolites. researchgate.netkaggle.com

Advanced Molecular Dynamics Simulations

Advanced molecular dynamics (MD) simulations provide a more detailed and dynamic view of molecular systems compared to static docking methods. nih.govnews-medical.netmdpi.com These simulations track the time-dependent behavior of molecules, allowing researchers to study conformational changes, flexibility, and the dynamics of ligand-target interactions in a near-realistic environment. nih.govmdpi.comnih.gov MD simulations are particularly useful for refining binding poses predicted by docking, estimating binding free energies, and understanding the stability of protein-ligand complexes over time. nih.govmdpi.comnih.gov Advanced techniques and enhanced sampling methods are employed to overcome timescale limitations and explore complex biological processes, such as protein-ligand binding and conformational changes. mdpi.comepfl.chfrontiersin.org By simulating the movement of atoms and molecules according to physical laws, MD simulations offer insights into the dynamic nature of molecular recognition and the factors governing binding events. mdpi.comnih.gov

Future Directions in Flufenisal Academic Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Research into Flufenisal's synthesis has historically focused on achieving enhanced potency and duration of action. researchgate.netresearchgate.net Future academic endeavors in this area are likely to concentrate on developing novel synthetic routes that are more efficient and environmentally friendly, aligning with the principles of green chemistry. This includes exploring methodologies that reduce waste, utilize less hazardous reagents and solvents, and potentially incorporate catalysts for improved efficiency and selectivity. nano-ntp.comepa.govgcande.org The development of sustainable processes is a key trend in modern chemical synthesis, aiming to minimize the environmental impact of chemical production. nano-ntp.comgcande.org Case studies in sustainable process design in the pharmaceutical and chemical manufacturing sectors highlight the importance of implementing sustainability as a basic design criterion. gcande.org

Investigation of Undiscovered Biochemical Targets and Off-Targets

While this compound's activity as a nonsteroidal anti-inflammatory drug (NSAID) is related to its interaction with known biochemical pathways, future research may delve into identifying previously undiscovered biochemical targets and off-targets. Understanding the full spectrum of interactions a compound has within biological systems is crucial for a comprehensive understanding of its effects. biorxiv.org Techniques in biochemical and cell-based assays, potentially combined with computational methods, can be employed to identify these targets. biorxiv.orgintelliatx.com This exploration could reveal novel mechanisms of action or contribute to a better understanding of potential side effects, even though the article strictly excludes safety and adverse effect profiles.

Rational Design of Next-Generation this compound Derivatives and Prodrugs

The development of this compound itself represented progress in salicylate (B1505791) research, yielding a derivative with enhanced properties. researchgate.netresearchgate.netnih.gov A significant future direction involves the rational design of next-generation this compound derivatives and prodrugs. nih.govnih.gov Rational drug design aims to create new compounds with improved pharmacokinetic properties, such as enhanced absorption, distribution, metabolism, and excretion, or reduced toxicity, without compromising pharmacological efficacy. mdpi.comurjc.es Prodrug strategies, where an inactive derivative is transformed in vivo into the active drug, are a well-established approach to overcome undesirable properties of parent drug molecules. nih.govmdpi.comurjc.esresearchgate.netijpcbs.com This could involve modifying the this compound structure to improve its solubility, stability, or targeted delivery. urjc.esresearchgate.net

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

Integrating high-throughput omics technologies, such as proteomics and metabolomics, can provide a comprehensive understanding of the biological systems affected by this compound. mdpi.comquanticate.comnih.govnih.gov Proteomics studies the entire set of proteins, while metabolomics analyzes the complete set of small-molecule chemicals within a biological sample. quanticate.com By integrating data from different omics levels, researchers can gain a holistic view of complex biological processes and identify molecular changes associated with a compound's activity. mdpi.comquanticate.comnih.gov This approach can help to unravel the intricate mechanisms by which this compound exerts its effects and identify potential biomarkers of response or pathways involved in its metabolism. mdpi.comquanticate.comnih.govfrontiersin.org

Application of Advanced Computational Methods for De Novo Design and Pathway Prediction

Advanced computational methods play an increasingly important role in modern chemical and biological research. numberanalytics.comresearchgate.netuoncourses.orghypiend.eu For this compound research, these methods can be applied to the de novo design of novel derivatives with desired properties. Computational techniques, including molecular modeling and computer-aided drug design strategies, can provide valuable information for the rational design and development of new compounds. researchgate.nethypiend.eu Furthermore, computational methods can be used for pathway prediction, helping to elucidate the metabolic fate of this compound and its potential interactions with various biological pathways. researchgate.net Machine learning and multi-scale modeling are examples of advanced computational techniques with potential applications in chemical engineering and drug discovery. numberanalytics.comresearchgate.net

Analysis of Patent Literature in Relation to this compound Research Trajectories and Innovation

Analyzing patent literature is crucial for understanding the landscape of technological development and identifying research trends and innovation in a specific field. researchgate.netcas.org Patent databases contain a vast amount of technical information, with a significant portion potentially not published elsewhere. researchgate.netcas.org Analyzing patents related to this compound and its derivatives can reveal past and ongoing research efforts by pharmaceutical companies and academic institutions, highlight areas of active development, and potentially identify white spaces for future research. cas.org This analysis can inform strategic research planning and help avoid redundant efforts. cas.org

Repurposing and Novel Applications of this compound in Emerging Research Areas

Given this compound's established properties, future research may explore its potential for repurposing in emerging research areas. Repurposing involves investigating existing drugs for new therapeutic uses. While this compound is known as an analgesic and anti-inflammatory agent, its potential in other areas, perhaps suggested by its molecular structure or newly discovered biological interactions (as per section 7.2), could be explored. researchgate.netresearchgate.netnih.govijprjournal.org This could involve investigating its activity in different disease models or exploring novel delivery methods for targeted applications. researchgate.net

常见问题

Q. How should researchers design initial experiments to assess Flufenisal’s physicochemical properties?

Answer:

- Controlled Variables: Begin by isolating variables such as temperature, solvent polarity, and reaction time to determine optimal synthesis conditions. Document baseline measurements (e.g., melting point, solubility) using standardized protocols .

- Instrumentation: Use high-precision tools like HPLC for purity analysis and NMR for structural confirmation. Cross-validate results with independent replicates to minimize equipment bias .

- Data Tables: Include tables comparing observed vs. theoretical physicochemical properties (e.g., logP, pKa) with error margins. Reference established databases for validation .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound?

Answer:

- Database Selection: Prioritize PubMed, SciFinder, and Google Scholar, filtering by citation count and impact factor to identify seminal studies .

- Keyword Optimization: Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT veterinary") to refine results. Track citation networks to map knowledge gaps .

- Critical Appraisal: Evaluate methodologies in existing studies—prioritize peer-reviewed articles with transparent experimental sections and reproducibility benchmarks .

Q. How to ensure reproducibility in this compound’s bioactivity assays?

Answer:

- Protocol Standardization: Detail reaction conditions (e.g., molar ratios, incubation times) in supplementary materials. Use internal controls (e.g., positive/negative controls for enzyme inhibition assays) .

- Data Sharing: Publish raw datasets (e.g., dose-response curves, IC50 values) in repositories like Zenodo. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Collaborative Validation: Partner with independent labs to replicate key findings, addressing variability in cell lines or assay kits .

Advanced Research Questions

Q. How to address contradictory data in this compound’s pharmacokinetic studies?

Answer:

- Methodological Audit: Compare variables such as dosing regimens (acute vs. chronic), animal models (e.g., murine vs. primate), and analytical techniques (e.g., LC-MS vs. ELISA). Discrepancies often arise from interspecies metabolic differences or detection limits .

- Statistical Reconciliation: Apply meta-analysis tools (e.g., random-effects models) to aggregate data across studies. Highlight confounding factors (e.g., drug-drug interactions) in subgroup analyses .

- Case Example: If Study A reports higher bioavailability than Study B, evaluate differences in formulation (e.g., salt form, excipients) or administration routes .

Q. What methodological considerations are critical when optimizing this compound’s synthetic protocols?

Answer:

- Reaction Optimization: Use design-of-experiment (DoE) frameworks to test variables (e.g., catalyst loading, pressure). Employ green chemistry metrics (e.g., E-factor) to assess environmental impact .

- Purity Thresholds: Implement orthogonal validation (e.g., DSC for crystallinity, mass spectrometry for byproduct identification). Set acceptance criteria (e.g., ≥95% purity for in vivo trials) .

- Scalability Analysis: Pilot small-scale batches (1–10 g) before transitioning to kilolab-scale production. Document yield and purity at each stage .

Q. What frameworks are effective for interdisciplinary analysis of this compound’s mechanisms?

Answer:

- Computational Integration: Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities. Validate with in vitro assays (e.g., SPR for kinetic parameters) .

- Systems Biology Approaches: Map this compound’s metabolic pathways using transcriptomic/proteomic datasets. Identify off-target effects via kinome-wide profiling .

- Ethical Review: For translational studies, consult institutional review boards (IRBs) to align with ethical guidelines for animal/human trials .

Data Presentation Guidelines

- Tables: Include comparative tables for physicochemical properties (e.g., solubility in polar vs. nonpolar solvents) and bioactivity data (e.g., IC50 across cell lines) .

- Figures: Use heatmaps to visualize structure-activity relationships (SAR) or pharmacokinetic profiles. Annotate spectra (e.g., NMR, IR) with peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。